2-(4-Nitrophenoxy)butanoyl chloride
Overview
Description
2-(4-Nitrophenoxy)butanoyl chloride is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.65 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is 1S/C10H10ClNO4/c1-2-9(10(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6,9H,2H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented. It is known that the compound has a molecular weight of 243.65 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Electrochemical Studies : The compound plays a role in electrochemical studies, particularly in the reduction of nitrobenzene and 4-nitrophenol in ionic liquids. This is significant in understanding the electrochemical behaviors of nitroaromatic compounds, which are crucial in environmental chemistry and electroanalytical applications (Silvester et al., 2006).
Synthesis of Pharmaceutical Compounds : It is used in the synthesis of new pharmaceutical compounds, like NOSH-Aspirin, which have been shown to be effective in inhibiting the growth of human cancer cell lines. This demonstrates the potential of 2-(4-Nitrophenoxy)butanoyl chloride derivatives in developing new anti-inflammatory and anti-cancer drugs (Kodela et al., 2012).
Photodynamic Therapy and Cell Staining : Nitronaphthalimides, which can be synthesized using derivatives of this compound, are used in photodynamic therapy and for staining cells in hypoxia. These compounds' interactions with thiols lead to fluorescent products, useful in medical diagnostics and treatments (Triboni et al., 2003).
Organic Synthesis : This chemical is used in organic synthesis, such as the preparation of 2-(p-Nitrophenoxy)ethylamines, which are significant in the development of novel organic compounds. This is important for expanding the repertoire of available chemical entities for various applications (Knipe et al., 1977).
Corrosion Inhibition : Certain derivatives of this compound, like Yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied as effective corrosion inhibitors for copper alloys. This has implications for the protection of metal surfaces in industrial applications (Nam et al., 2016).
Material Science : The compound is utilized in the synthesis of novel polymers and materials, such as poly(ether–ester–imide)s. These materials have applications in various industries due to their thermal stability and solubility properties (Faghihi et al., 2011).
Safety and Hazards
The safety data sheet (SDS) for 2-(4-Nitrophenoxy)butanoyl chloride indicates that it is hazardous . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling the compound . It is also advised to avoid contact with skin and eyes, and to use personal protective equipment .
Properties
IUPAC Name |
2-(4-nitrophenoxy)butanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-2-9(10(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVLYYBGYVSYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602808 | |
Record name | 2-(4-Nitrophenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86464-92-8 | |
Record name | 2-(4-Nitrophenoxy)butanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86464-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitrophenoxy)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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